

"Isononyl alcohol" chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isononyl alcohol*

Cat. No.: B011279

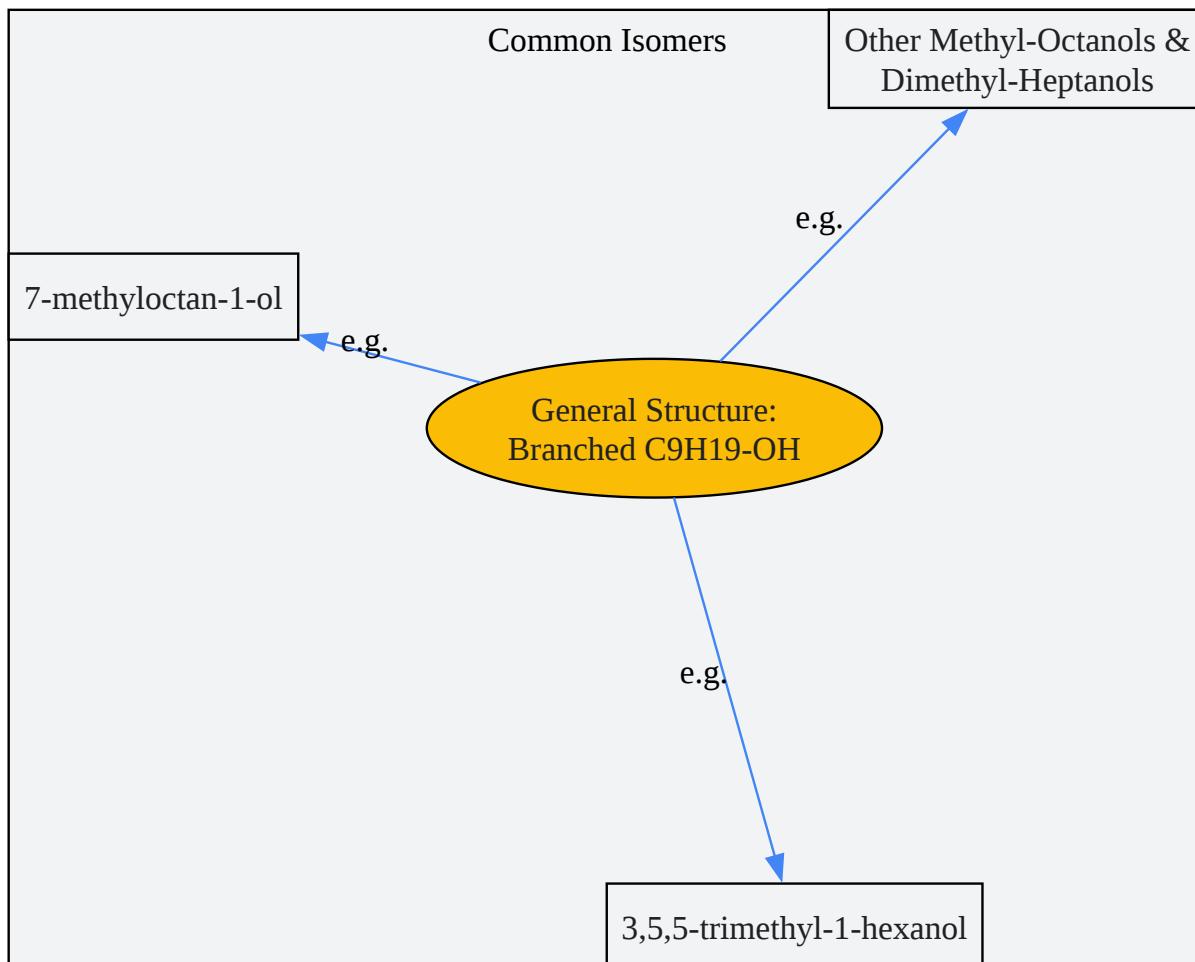
[Get Quote](#)

An In-Depth Technical Guide to **Isononyl Alcohol**: Properties, Reactivity, and Applications

Introduction

Isononyl alcohol (INA) is a nine-carbon, branched-chain primary alcohol that serves as a pivotal chemical intermediate in numerous industrial and research applications.^{[1][2]} While its chemical formula is consistently C₉H₂₀O, the term "**isononyl alcohol**" does not refer to a single, defined molecule but rather to a complex mixture of isomers.^{[3][4]} This isomeric nature is a direct result of its manufacturing process and is fundamental to its unique physical and chemical properties.

Primarily produced via the hydroformylation of octene isomers, INA is a colorless, odorous, and flammable liquid.^[5] It exhibits low solubility in water but is miscible with most organic solvents.^[5] Its most significant commercial role is as a precursor for the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA), which are essential for imparting flexibility to polyvinyl chloride (PVC) products used in automotive, construction, and electrical cabling industries.^{[6][7]}


Beyond its role in polymer chemistry, INA's properties make it a valuable component in the formulation of surfactants, lubricants, coatings, and as a solvent in chemical synthesis.^{[6][8]} For researchers and drug development professionals, understanding the nuanced properties of INA is crucial for its application in areas such as enhancing the solubility of hydrophobic compounds, stabilizing emulsions for drug delivery systems, and serving as a versatile solvent in organic synthesis.^[9] This guide provides a comprehensive technical overview of the core

physical and chemical properties of **isononyl alcohol**, its synthesis, reactivity, and analytical characterization.

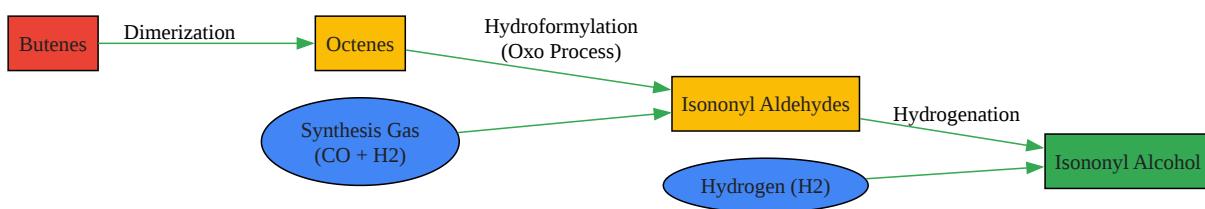
Molecular Structure and Isomerism

The defining characteristic of commercial **isononyl alcohol** is that it is a mixture of C9 primary alcohol isomers.^[3] The specific composition of this mixture is dependent on the octene feedstock used in its synthesis. The most common isomers include various methyl-substituted octanols and dimethyl-substituted heptanols.^[10] For instance, 7-methyloctan-1-ol is a frequently cited specific isomer.^{[2][11]} Another significant component of some commercial isononanol mixtures is 3,5,5-trimethyl-1-hexanol.^[8]

The branched nature of these isomers is critical to the functionality of INA and its derivatives. In plasticizers, the branching disrupts polymer chain packing, enhancing flexibility more efficiently than linear-chain alcohols.^[9] In surfactants, this branching influences surface tension, wetting, and foaming properties, often leading to improved degreasing and wetting performance compared to linear counterparts.^{[12][13]}

[Click to download full resolution via product page](#)

Caption: Common Isomers of **Isononyl Alcohol**.


Industrial Synthesis

The primary route for the industrial production of **isononyl alcohol** is a two-step process rooted in oxo-synthesis.^{[14][15]} This method offers high selectivity and is scalable for bulk chemical manufacturing.

- Hydroformylation of Octenes: The process begins with a feedstock of isomeric octenes, which are typically produced by the dimerization of butenes.^[1] These octenes react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. While historical methods relied on high-pressure cobalt catalysts, modern processes often

utilize more efficient rhodium-based catalysts that operate under lower pressure and temperature conditions, leading to fewer byproducts.[14][15] This reaction, known as hydroformylation or the oxo process, adds a formyl group (-CHO) and a hydrogen atom across the double bond of the octene, yielding a mixture of isononyl aldehydes.[14]

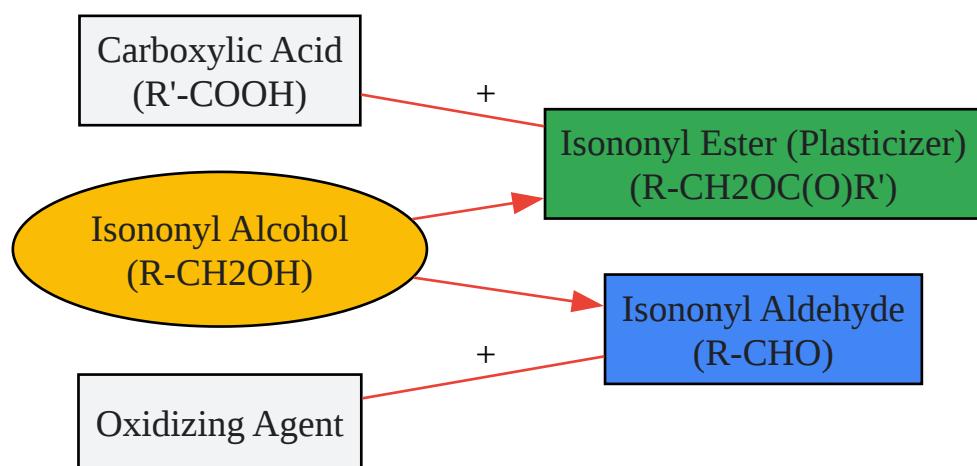
- Hydrogenation of Aldehydes: The resulting isononyl aldehyde mixture is then hydrogenated in a subsequent step. In the presence of a hydrogenation catalyst (e.g., nickel or copper chromite), the aldehyde group is reduced to a primary alcohol group (-CH₂OH), yielding the final **isononyl alcohol** product.[10][16]

[Click to download full resolution via product page](#)

Caption: Industrial Synthesis of **Isononyl Alcohol**.

Physical Properties

The physical properties of **isononyl alcohol** are crucial for its handling, storage, and application. As a mixture of isomers, the values presented are often ranges or typical values rather than those of a single pure compound.


Property	Value	Unit	Significance in R&D
Appearance	Clear, Colorless Liquid	-	Purity indicator; essential for formulations where color is critical.[17]
Molecular Weight	144.25	g/mol	Foundational for stoichiometric calculations in synthesis.[9]
Boiling Point	193 - 215	°C	Low volatility is beneficial for high-temperature applications and reduces emissions.[1]
Melting Point	Approx. -30 to -70	°C	Remains liquid under most laboratory conditions, simplifying handling.[18][19]
Density / Specific Gravity	0.83 - 0.839	g/cm ³ at 20°C	Important for fluid dynamics, formulation calculations, and mass-to-volume conversions.[3]
Dynamic Viscosity	12.7 - 13.2	mPa·s at 20°C	Influences flow behavior, mixing efficiency, and processing in formulations.[3][18]

Refractive Index	1.435 - 1.4362	nD at 20-25°C	Used as a rapid, non-destructive method for quality control and purity assessment. [3] [18]
Solubility in Water	0.02 - 0.25	g/L at 20°C	Very low solubility highlights its hydrophobic nature, key for its role in emulsions and as a non-polar solvent. [3] [18]
Solubility in Organics	Soluble	-	Miscible with most common organic solvents, making it a versatile medium for synthesis and cleaning. [5]
Vapor Pressure	0.057 - 0.119	mmHg at 25°C	Low vapor pressure contributes to a high flash point and lower inhalation exposure risk. [17] [19]
Flash Point	80 - 94	°C	Indicates it is a combustible liquid, requiring safe handling away from ignition sources. [18] [19]
Autoignition Temperature	Approx. 280	°C	Defines the temperature at which it will ignite without an external spark. [18]

Chemical Properties and Reactivity

Isononyl alcohol exhibits chemical behaviors typical of a primary alcohol, with its reactivity centered around the hydroxyl (-OH) group. The branched alkyl chain can introduce steric hindrance, which may influence reaction rates compared to linear alcohols.

- **Esterification:** This is the most commercially significant reaction of INA. It reacts with carboxylic acids or their derivatives (like anhydrides) to form esters. The reaction with phthalic anhydride produces diisononyl phthalate (DINP), a widely used plasticizer.^[9] This reaction is typically acid-catalyzed.
- **Oxidation:** INA can be oxidized to form isononyl aldehydes or, under stronger conditions, isononanoic acids.^[9] This provides a synthetic route to other C9 functionalized molecules.
- **Surfactant Properties:** INA can act as a nonionic surfactant, reducing the surface tension of liquids.^[9] This property is leveraged in cleaning formulations and for stabilizing emulsions and suspensions, which is highly relevant in drug delivery research to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs).
- **Other Reactions:** Like other primary alcohols, INA can undergo dehydration to form alkenes and react with phosphorus halides to generate isononyl halides. It is reactive with strong oxidants, inorganic acids, and acid anhydrides.^[19]

[Click to download full resolution via product page](#)

Caption: Key Reaction Pathways of **Isononyl Alcohol**.

Experimental Protocol: Purity and Isomer Profile by Gas Chromatography (GC)

To ensure the quality and consistency of **isononyl alcohol** for research or industrial use, Gas Chromatography (GC) is the standard analytical method. This protocol outlines a self-validating system for determining the purity and isomeric distribution of an INA sample.

1. Objective: To quantify the purity of **isononyl alcohol** and characterize the distribution of its major isomers using a Flame Ionization Detector (FID).

2. Materials and Equipment:

- Gas Chromatograph with FID
- Capillary GC Column (e.g., DB-5, HP-5ms, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
- High-purity carrier gas (Helium or Hydrogen)
- High-purity FID gases (Hydrogen and Air)
- Volumetric flasks and pipettes
- Autosampler vials with septa
- **Isononyl alcohol** sample
- High-purity solvent (e.g., acetone or dichloromethane) for dilution
- Internal standard (e.g., n-dodecane), if absolute quantification is required.

3. Step-by-Step Methodology:

• Sample Preparation:

- Accurately weigh approximately 100 mg of the **isononyl alcohol** sample into a 10 mL volumetric flask.

- If using an internal standard, add the appropriate amount.
- Dilute to the mark with the chosen solvent and mix thoroughly. A typical concentration is ~1% (w/v).
- Transfer an aliquot to an autosampler vial.
- GC Instrument Setup and Conditions:
 - Injector: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.
 - Oven Program:
 - Initial Temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/minute to 240°C.
 - Final Hold: Hold at 240°C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Detector (FID): Temperature: 280°C.
- System Validation and Calibration:
 - Perform a solvent blank injection to ensure no interfering peaks are present.
 - Inject a known standard or previously characterized batch of INA to verify retention times and peak shapes. This confirms system suitability.
 - For quantitative analysis, a multi-point calibration curve should be generated using standards of known concentration.
- Sample Analysis:
 - Inject 1 µL of the prepared sample onto the GC system.
 - Acquire the chromatogram for the full duration of the oven program.

4. Data Analysis:

- Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percent of the main **isononyl alcohol** isomer peaks relative to the total area of all peaks. Purity (%) = (Sum of INA isomer peak areas / Total peak area) x 100.
- Isomer Distribution: The resulting chromatogram will show a cluster of peaks corresponding to the different C9 alcohol isomers. The area percent of each individual peak within this cluster represents its relative abundance in the mixture.

Safety and Handling

Isononyl alcohol is a combustible liquid and should be handled with appropriate safety precautions.[17][19]

- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and lab coats is mandatory to prevent skin and eye contact.[6][20]
- Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][21] Use non-sparking tools and avoid sources of ignition.[19]
- Storage: Store in a cool, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and sources of ignition.[6][19]
- First Aid: In case of skin contact, wash the affected area with soap and water.[18] For eye contact, flush with plenty of water for at least 15 minutes.[18] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[19]

References

- Ataman Kimya. (n.d.). **ISONONYL ALCOHOL**.
- Evonik Industries. (n.d.). **ISONONANOL (INA)**.
- Chemical Bull Pvt. Ltd. (n.d.). **Isononyl Alcohol** | 2430-22-0.
- Wikipedia. (2023). **Isononyl alcohol**.

- ResearchGate. (n.d.). Mitsubishi **isononyl alcohol** process.
- Shandong Chemichase Chemical Co.,Ltd. (n.d.). **Isononyl Alcohol**. Retrieved from Shandong Chemichase Chemical Co.,Ltd website.
- Smolecule. (2023). Buy **Isononyl alcohol** | 2430-22-0.
- Google Patents. (n.d.). CN111995496A - Preparation method of **isononyl alcohol**.
- ChemBK. (2024). **Isononyl alcohol**.
- KH Neochem Americas. (n.d.). **ISONONYL ALCOHOL (OXOCOL 900)**.
- ChemicalBook. (2025). **isononyl alcohol** - Safety Data Sheet.
- MATERIAL SAFETY D
- Angene Chemical. (2025). Safety Data Sheet - **Isononyl alcohol**.
- Guidechem. (n.d.). **isononyl alcohol** (cas 27458-94-2) SDS/MSDS download.
- Guidechem. (n.d.). **isononyl alcohol** 27458-94-2 wiki.
- Johnson Matthey. (2019). **Isononyl Alcohol (INA)**.
- National Center for Biotechnology Information. (n.d.). Isononanol. PubChem Compound Database.
- The Good Scents Company. (n.d.). isononanols, 27458-94-2.
- KH Neochem Co., Ltd. (n.d.). **ISONONYL ALCOHOL (OXOCOL 900) | Products**.
- Chemsrc. (2025). **isononyl alcohol** | CAS#:27458-94-2.
- Evonik Industries. (n.d.). Isononanol (INA).
- ACS Publications. (2025). Synthesis and Properties of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants. Langmuir.
- ChemicalBook. (2025). **isononyl alcohol** | 27458-94-2.
- CymitQuimica. (n.d.). CAS 27458-94-2: Isononanol.
- NAN YA PLASTICS CORPORATION. (n.d.). INA NAN YA Isononanol.
- Guidechem. (n.d.). **Isononyl alcohol** 68526-84-1.
- ChemicalBook. (n.d.). **isononyl alcohol** CAS#: 27458-94-2.
- Benchchem. (2025). A Comparative Guide to the Efficacy of **Isononyl Alcohol**-Based and Linear Alcohol Surfactants.
- National Center for Biotechnology Information. (n.d.). Isononanol | C9H20O | CID 17072. PubChem.
- Evonik. (n.d.). **ISONONANOL (INA)**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isononyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Isononanol | C9H20O | CID 17072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. finechemicals.panpage.de [finechemicals.panpage.de]
- 4. products.evonik.com [products.evonik.com]
- 5. INA | NAN YA | Isononanol [npc.com.tw]
- 6. Isononyl Alcohol | 2430-22-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]
- 8. CAS 27458-94-2: Isononanol | CymitQuimica [cymitquimica.com]
- 9. Buy Isononyl alcohol | 2430-22-0 [smolecule.com]
- 10. isononyl alcohol | 27458-94-2 [chemicalbook.com]
- 11. Isononanol | C9H20O | CID 17072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. matthey.com [matthey.com]
- 16. CN111995496A - Preparation method of isononyl alcohol - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
- 18. khneochem.com [khneochem.com]
- 19. isononyl alcohol - Safety Data Sheet [chemicalbook.com]
- 20. angenechemical.com [angenechemical.com]
- 21. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- To cite this document: BenchChem. ["Isononyl alcohol" chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011279#isononyl-alcohol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b011279#isononyl-alcohol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com